

Application Note: High-Resolution MS/MS Structural Elucidation of Fluorinated Isopropyl Quinolines

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Compound of Interest

Compound Name: *3-Fluoro-2-hydroxy-8-isopropylquinoline*

CAS No.: 550346-21-9

Cat. No.: B11895086

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Executive Summary & Scope

This guide details the mass spectrometry fragmentation patterns of fluorinated isopropyl quinolines, a structural class frequently encountered in novel psychoactive substances (NPS) (e.g., synthetic cannabinoid linkers) and antimalarial/antifungal drug scaffolds.

Correct structural elucidation requires distinguishing between two primary isomers:

- Ring-Fluorinated: Fluorine attached to the quinoline core (stable C-F bond).
- Chain-Fluorinated: Fluorine attached to the isopropyl/alkyl side chain (labile C-F bond).

This protocol utilizes High-Resolution Mass Spectrometry (HRMS) to leverage the negative mass defect of fluorine for definitive identification.

Experimental Protocol: HRMS Acquisition

Sample Preparation[1]

- Stock Solution: Dissolve 1 mg of analyte in 1 mL methanol (LC-MS grade).
- Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

- Self-Validation Step: Always run a blank solvent injection immediately before the sample to rule out carryover, as quinolines are "sticky" on C18 columns due to basic nitrogen interactions.

LC-MS/MS Conditions

Parameter	Setting	Rationale
Column	C18 Reverse Phase (2.1 x 100 mm, 1.9 µm)	Standard retention for hydrophobic quinolines.
Mobile Phase A	Water + 0.1% Formic Acid	Protonation of quinoline nitrogen ().
Mobile Phase B	Acetonitrile + 0.1% Formic Acid	Sharpens peak shape for basic compounds.
Ionization	ESI Positive Mode (+ve)	Quinolines ionize efficiently as .
Source Temp	350°C	Ensures complete desolvation of the stable aromatic core.
Collision Energy	Stepped (20, 40, 60 eV)	Low energy preserves the molecular ion; high energy fragments the aromatic ring.

Fragmentation Mechanisms & Interpretation[2][3][4][5][6][7][8]

The "Anchor" Ion: Quinolinium Core

The quinoline nitrogen dictates the charge localization. In ESI+, the protonated molecule is highly stable.

- Diagnostic Rule: Look for the Double Bond Equivalent (DBE). A simple quinoline core contributes a DBE of 7.

- Common Core Ions: Unsubstituted quinoline yields

130 (

) and

103 (loss of HCN).

Pathway A: Isopropyl Group Fragmentation

The isopropyl group (

) undergoes characteristic

-cleavage or inductive cleavage depending on its position.

- Mechanism: Homolytic cleavage of a C-C bond

to the aromatic ring.

- Diagnostic Loss: Loss of a methyl radical (

, 15.02 Da).

- Result: Formation of a stabilized benzylic-type cation (quinolinyl-ethyl cation).

- Secondary Loss: Loss of Propene (

, 42.05 Da).

- Context: If the isopropyl is attached via a heteroatom (e.g., ether/ester), a McLafferty-like rearrangement or hydride shift often eliminates neutral propene.

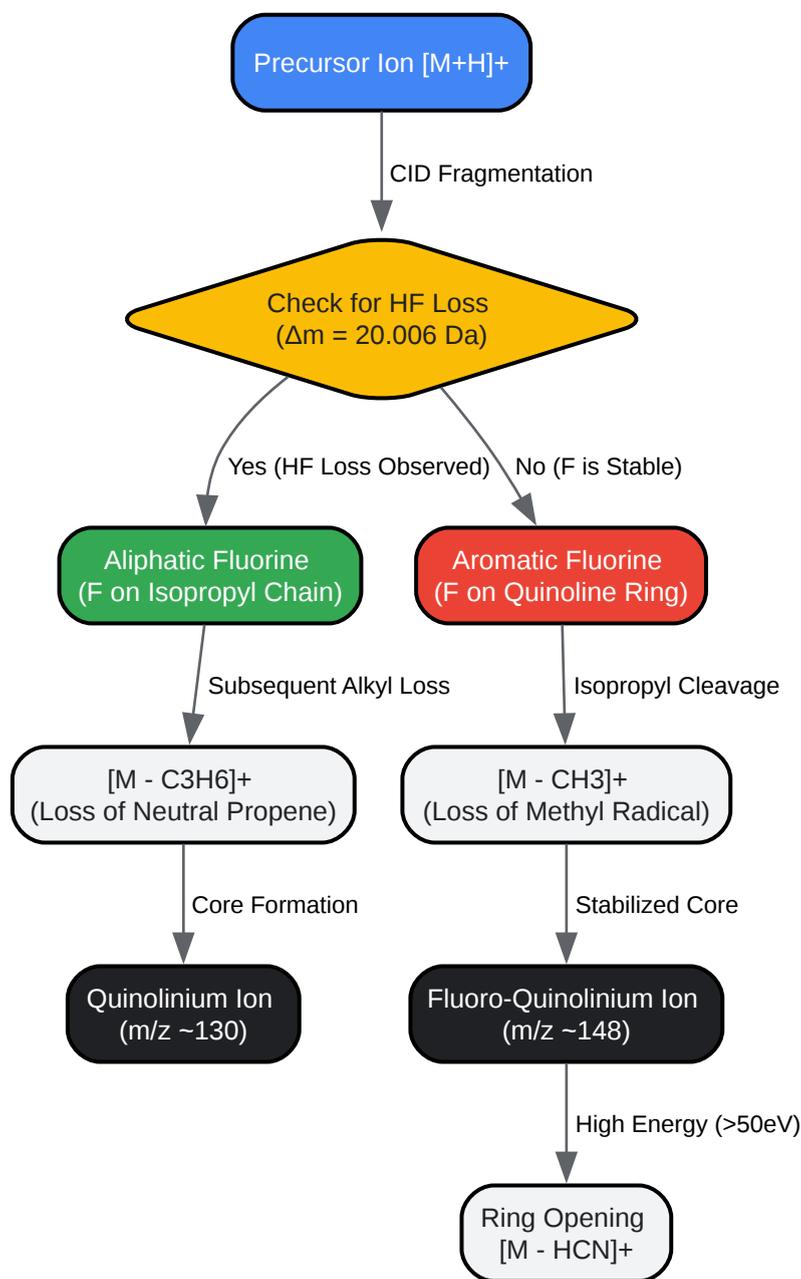
Pathway B: Fluorine Location Logic

Fluorine acts as a "mass defect flag" (Mass of F = 18.9984 Da).

Feature	Ring-Fluorinated (Aromatic F)	Chain-Fluorinated (Aliphatic F)
Stability	Very High (C-F bond 116 kcal/mol)	Moderate to Low
Primary Loss	Retains F until ring destruction.	Loss of HF (20.006 Da) is dominant.
Diagnostic Ion	148 (Fluoro-quinoline core)	130 (Des-fluoro quinoline)
Mechanism	Requires high CE (>50 eV) to break C-F.	E2-type elimination or neighboring group participation.

Visualizing the Fragmentation Tree

The following diagram illustrates the decision tree for differentiating the location of the fluorine atom based on MS/MS data.



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Caption: Logical flow for distinguishing aliphatic vs. aromatic fluorine substitution in isopropyl quinolines via MS/MS.

Summary of Diagnostic Ions

Use this table to validate your spectra. Values assume a base quinoline core (129 neutral).

Fragment Description	Mass Shift (Δ)	Interpretation
Loss of Methyl	-15.023 Da	Isopropyl group present (branched alkyl).
Loss of HF	-20.006 Da	Aliphatic Fluorine confirmed (F on the chain).
Loss of Propene	-42.047 Da	Isopropyl elimination (via rearrangement).
Loss of HCN	-27.011 Da	Quinoline ring cleavage (High Energy).
Loss of	-26.016 Da	Further ring degradation (post-HCN loss).

Self-Validating Quality Control

To ensure the data is trustworthy (Trustworthiness):

- **Mass Defect Check:** Fluorine introduces a slight negative mass defect. If your measured mass is significantly higher than the calculated exact mass (e.g., > 5 ppm error positive), suspect oxygen/nitrogen interference rather than fluorine.
- **Isotope Pattern:** Quinolines have significant carbon content. Verify the isotope peak intensity matches the predicted carbon count of the quinoline + isopropyl chain (12-13 carbons).
- **In-Source Fragmentation:** If you see the "Fragment" ions (e.g., 130) in the MS1 scan, your Source Voltage (Fragmentor) is too high. Lower it to preserve the precursor for MS/MS.

References

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